molecular formula C24H34O5 B1681075 Spinosyn A aglycone

Spinosyn A aglycone

Cat. No.: B1681075
M. Wt: 402.5 g/mol
InChI Key: DIHUILSVOGYVDG-MRAVEKNJSA-N
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Description

Spinosyn A aglycone (CAS 149560-97-4) is the tetracyclic macrocyclic core structure produced by the acid hydrolysis of both saccharide groups on Spinosyn A, the major component of the insecticide spinosad . This hydrolysis product is formed under vigorous acidic conditions that remove the D-forosamine at the 17-position and the tri-O-methylrhamnose at the 9-position . While the saccharide groups are essential for potent insecticidal activity, making the this compound itself only weakly active, it serves as a crucial advanced intermediate in the chemical synthesis of novel spinosyn-based insecticides . Its primary research value lies in its use as a synthetic building block. For instance, it enables the semi-synthesis of newer active ingredients like 3'-O-ethyl-5,6-dihydrospinosyn J, a major component of the commercial insecticide spinetoram, through sequential glycosylation steps where custom sugars are attached to its C9 and C17 hydroxyl groups . This application provides a route to create novel analogues and study structure-activity relationships. The compound has a molecular formula of C24H34O5 and a molecular weight of 402.5 g/mol . For laboratory handling, it is recommended to be stored at -20°C and is soluble in common organic solvents such as ethanol, methanol, DMF, or DMSO . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUILSVOGYVDG-MRAVEKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways of Spinosyn a Aglycone

Polyketide Synthase (PKS)-Mediated Assembly of the Macrolactone Precursor

The journey to the spinosyn A aglycone begins with the formation of a linear polyketide chain, a process orchestrated by a type I polyketide synthase (PKS). This multi-enzyme complex systematically adds and modifies simple acyl-CoA precursors to build the carbon backbone.

Identification of Polyketide Synthase Genes (SpnA-E)

The genetic blueprint for the spinosyn PKS is encoded within a cluster of five large genes: spnA, spnB, spnC, spnD, and spnE. researchgate.netresearchgate.netepo.orgoup.comoup.com These genes collectively direct the synthesis of the 21-carbon polyketide backbone. researchgate.net The spinosyn biosynthetic gene cluster, spanning approximately 74-kb, was identified in Saccharopolyspora spinosa, the producing organism. researchgate.netresearchgate.netoup.comoup.com Gene disruption experiments have confirmed the essential role of these PKS genes; for instance, disrupting spnA, spnD, or spnE completely abolishes spinosyn production. epo.org The PKS system consists of a loading module and ten extension modules, which are responsible for assembling the polyketide chain from malonyl-CoA, methylmalonyl-CoA, and propionyl-CoA precursors. researchgate.netresearchgate.net

GeneFunction in Spinosyn Biosynthesis
SpnA Encodes a Type I Polyketide Synthase (PKS) module involved in the initial steps of polyketide chain formation. researchgate.netresearchgate.netepo.org
SpnB Encodes a Type I PKS module responsible for further elongation of the polyketide chain. researchgate.netresearchgate.netepo.org
SpnC Encodes a Type I PKS module that continues the assembly of the polyketide backbone. researchgate.netresearchgate.netepo.org
SpnD Encodes a Type I PKS module crucial for the extension of the polyketide chain. researchgate.netresearchgate.netepo.org
SpnE Encodes the final Type I PKS module, completing the synthesis of the linear polyketide precursor. researchgate.netresearchgate.netepo.org

Substrate Specificity and Condensation Reactions in Polyketide Elongation

The assembly of the spinosyn A polyketide chain is a highly programmed process. The PKS modules exhibit remarkable substrate specificity, selecting specific extender units (malonyl-CoA or methylmalonyl-CoA) at each step of elongation. researchgate.net Each module contains a set of enzymatic domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). researchgate.net The AT domain is responsible for selecting the correct extender unit and loading it onto the ACP. The KS domain then catalyzes the Claisen condensation reaction, which extends the growing polyketide chain by two carbons. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), may be present in a module to modify the β-keto group after each condensation, leading to a specific pattern of reduction and creating the characteristic oxygenation pattern of the final macrolactone. researchgate.net The linear polyketide chain, once fully assembled, is released from the PKS and cyclizes to form a macrolactone, the direct precursor for the subsequent enzymatic transformations. nih.gov

Enzymatic Transformations Leading to the Perhydro-as-indacene Core

Following the formation of the macrolactone precursor, a series of remarkable enzymatic reactions transforms it into the distinctive tetracyclic perhydro-as-indacene core of spinosyn A. nih.govscispace.comthieme-connect.com This intricate process involves oxidation, dehydration, and a key cycloaddition reaction.

SpnJ-Catalyzed Oxidation of the 15-Hydroxyl Group

The first committed step in the formation of the tetracyclic core is the oxidation of the 15-hydroxyl group of the macrolactone precursor. nih.govscispace.com This reaction is catalyzed by the enzyme SpnJ, a flavin-dependent dehydrogenase. nih.govscispace.com Sequence analysis of the spnJ gene revealed homology to dehydrogenases, and subsequent biochemical studies confirmed its function. nih.gov Experiments have shown that SpnJ specifically acts on the cyclized macrolactone and not the linear polyketide precursor, indicating that macrolactone formation precedes this oxidation step. nih.gov The product of the SpnJ-catalyzed reaction is a keto-intermediate, which is primed for the subsequent dehydration and cyclization steps. scispace.com

SpnM-Catalyzed Dehydration and Formation of Key Intermediates

After the oxidation by SpnJ, the enzyme SpnM catalyzes a crucial dehydration reaction. scispace.comnih.gov This step is essential for setting up the diene system required for the subsequent cycloaddition. SpnM acts on the keto-intermediate to eliminate a molecule of water, creating a conjugated system within the macrolactone ring. scispace.comnih.gov This dehydration reaction is a key step in the pathway, as it generates the reactive intermediate necessary for the formation of the perhydro-as-indacene core. scispace.com

Proposed Role of SpnF in Transannular [4+2]-Cycloaddition (Diels-Alder Type)

The formation of the cyclohexene (B86901) ring within the this compound is a fascinating and highly debated step. It is proposed to occur through a transannular [4+2]-cycloaddition, a reaction reminiscent of the Diels-Alder reaction. scispace.comnih.gov The enzyme SpnF is believed to catalyze this key transformation. nih.govscispace.comnih.gov The SpnF-catalyzed reaction involves the formation of a carbon-carbon bond between the diene generated by SpnM and a dienophile within the same macrolactone ring, leading to the formation of the tricyclic core. scispace.comnih.gov While the reaction can occur non-enzymatically, SpnF significantly accelerates the rate of this cyclization. scispace.comnih.govebi.ac.uk This enzyme represents a rare example of a "Diels-Alderase," an enzyme that catalyzes a [4+2] cycloaddition. scispace.comnih.govebi.ac.uk Further enzymatic modifications, including a final cyclization catalyzed by SpnL, complete the formation of the complex perhydro-as-indacene moiety. scispace.comnih.govebi.ac.uk

EnzymeCatalytic Function in Aglycone Biosynthesis
SpnJ Catalyzes the oxidation of the 15-hydroxyl group of the macrolactone precursor. nih.govscispace.com
SpnM Catalyzes the dehydration of the keto-intermediate to form a conjugated diene. scispace.comnih.gov
SpnF Proposed to catalyze a transannular [4+2]-cycloaddition (Diels-Alder type) reaction to form the tricyclic core. nih.govscispace.comnih.gov

Genetic Architecture and Regulation of Aglycone Biosynthesis

Organization and Analysis of the Spinosyn Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a large, contiguous 74-kb region of the Saccharopolyspora spinosa genome. researchgate.netoup.comoup.com This spinosyn biosynthetic gene cluster (BGC), often referred to as the spn cluster, contains the majority of the genes required for the production of spinosad. researchgate.netnih.gov The cluster is highly organized and includes genes encoding the polyketide synthase (PKS), enzymes for intramolecular cross-bridging, and those involved in the biosynthesis and attachment of the deoxy sugars. researchgate.netoup.com

The core of the aglycone is assembled by a type I PKS, encoded by five large genes: spnA, spnB, spnC, spnD, and spnE. researchgate.netnih.gov Flanking the PKS genes are the crucial genes responsible for the intramolecular C-C bond formations that create the tetracyclic aglycone nucleus: spnF, spnJ, spnL, and spnM. researchgate.netoup.comnih.gov In addition to these, the cluster also houses genes for the biosynthesis of the amino sugar forosamine (B98537) (spnP, spnO, spnN, spnQ, spnR, spnS) and for the O-methylation and attachment of rhamnose (spnG, spnH, spnI, spnK). researchgate.netoup.comoup.com While most genes for spinosyn biosynthesis are clustered, the genes for rhamnose biosynthesis are located elsewhere in the genome. researchgate.net

Below is a table summarizing the key genes within the spn cluster involved in aglycone formation and their respective functions.

GeneEncoded ProteinFunction in Aglycone Biosynthesis
spnAPolyketide SynthasePart of the PKS complex responsible for polyketide chain elongation. researchgate.netnih.gov
spnBPolyketide SynthasePart of the PKS complex responsible for polyketide chain elongation. researchgate.netnih.gov
spnCPolyketide SynthasePart of the PKS complex responsible for polyketide chain elongation. researchgate.netnih.gov
spnDPolyketide SynthasePart of the PKS complex responsible for polyketide chain elongation. researchgate.netnih.gov
spnEPolyketide SynthasePart of the PKS complex responsible for polyketide chain elongation. researchgate.netnih.gov
spnFCyclaseCatalyzes the [4+2] cycloaddition (Diels-Alder type) reaction. scispace.comnih.gov
spnJDehydrogenaseOxidizes the 15-OH group of the macrolactone intermediate. nih.govscispace.com
spnLCyclaseCatalyzes the final cross-bridging step to form the tetracyclic core. scispace.comutexas.edu
spnMDehydrataseCatalyzes a dehydration step prior to the [4+2] cycloaddition. scispace.comutexas.edu

Regulatory Elements and Transcriptional Control of Aglycone Production

One such regulator is BkdR, a TetR family transcriptional regulator found in Streptomyces albus. researchgate.netmdpi.comnih.govasm.org BkdR negatively regulates the pccAB operon, which encodes for acetyl/propionyl-CoA carboxylase. researchgate.netnih.gov This enzyme is crucial for the production of malonyl-CoA and methylmalonyl-CoA, the building blocks for the spinosyn aglycone. BkdR represses the transcription of pccAB by binding to a 16-nucleotide palindromic motif in the promoter region. researchgate.netnih.govasm.org The binding of BkdR to this operator site is disrupted by the presence of acetate (B1210297), propionate, acetyl-CoA, or propionyl-CoA, which act as inducers. researchgate.netnih.gov Deletion of the bkdR gene has been shown to enhance the supply of malonyl- and methylmalonyl-CoA, leading to an increase in heterologous spinosad production. researchgate.netmdpi.comnih.gov

Another critical regulator is ORF-L16, a LysR family transcriptional regulator located upstream of the spinosad biosynthetic genes. nih.govresearchgate.netresearchgate.net ORF-L16 acts as a positive regulator, or activator, of spinosad biosynthesis. nih.govresearchgate.net Electrophoretic mobility shift assays (EMSAs) have demonstrated that ORF-L16 binds to seven different promoters within the spinosad BGC. nih.gov The deletion of ORF-L16 results in a dramatic decrease in spinosad production, confirming its role as a key activator. nih.govresearchgate.net Interestingly, spinosyn A, the final product of the pathway, acts as an effector molecule that decreases the binding affinity of ORF-L16 to the BGC promoters, thereby establishing a negative feedback loop. nih.govresearchgate.net

Precursor Supply and Metabolic Fluxes for Aglycone Biosynthesis

Role of Malonyl-CoA, Methylmalonyl-CoA, and Propionyl-CoA

Propionyl-CoA initiates the polyketide chain synthesis. Its availability can be a limiting factor, and its metabolic sources include the catabolism of certain amino acids like isoleucine, methionine, and valine, as well as the β-oxidation of odd-chain fatty acids. nih.govwikipedia.org

Malonyl-CoA is the most utilized extender unit in spinosyn biosynthesis. It is primarily formed through the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.gov Given that nine units are required per molecule of spinosyn A, the metabolic flux towards malonyl-CoA is a significant control point.

(2S)-Methylmalonyl-CoA is the other extender unit, incorporated once in the polyketide chain. It is typically synthesized from the carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC). nih.govwikipedia.orgfrontiersin.org

Enhancing the pools of these precursors through metabolic engineering has been a successful strategy to improve spinosad production. For instance, increasing the expression of ACC and PCC can boost the supply of malonyl-CoA and methylmalonyl-CoA, respectively. frontiersin.org

Impact of Fatty Acid Metabolism and Beta-Oxidation on Precursor Pools

Fatty acid metabolism is intricately linked to the biosynthesis of the this compound, primarily through its role in providing the essential building block, acetyl-CoA. karger.com The catabolism of fatty acids via the β-oxidation pathway is a major source of acetyl-CoA in many bacteria. wikipedia.org This acetyl-CoA can then be carboxylated to form malonyl-CoA, a direct precursor for the polyketide chain. karger.com

Studies have shown that supplementing the fermentation medium with vegetable oils or fatty acids can significantly increase spinosad production. karger.comnih.gov This enhancement is attributed to the breakdown of these lipids into free fatty acids, which are then channeled into the β-oxidation pathway. The resulting increase in the intracellular acetyl-CoA pool leads to a greater supply of malonyl-CoA for spinosyn synthesis. karger.com In some cases, the addition of oils like strawberry seed oil and camellia oil has led to a near two-fold increase in spinosad yield. karger.comnih.gov

Furthermore, genetic engineering approaches that enhance the β-oxidation pathway have also proven effective. For example, introducing and overexpressing genes like fadD1 (acyl-CoA synthase) and fadE (acyl-CoA dehydrogenase) from other actinomycetes can stimulate the utilization of exogenous fatty acids and boost spinosad titers. karger.comnih.gov This demonstrates a direct and manipulable link between fatty acid catabolism and the production of this complex secondary metabolite.

Total Synthesis Strategies for Spinosyn a Aglycone

Advanced Catalytic Transformations in Aglycone Synthesis

The total synthesis of Spinosyn A aglycone often relies on sophisticated catalytic transformations to efficiently construct its complex architecture and control stereochemistry. These advanced methods are crucial for overcoming the synthetic challenges associated with its unique fused ring system.

Gold-Catalyzed Propargylic Acetate (B1210297) Rearrangements

Gold-catalyzed propargylic acetate rearrangements have emerged as a powerful tool in the synthesis of this compound, particularly for the formation of key α-iodoenone intermediates. In one notable total synthesis of (−)-Spinosyn A, a one-step gold-catalyzed propargylic acetate rearrangement was employed to convert a propargylic acetate (e.g., compound 28) directly into an α-iodoenone (e.g., compound 31). nih.govnih.govacs.org This transformation was achieved in excellent yield and with high stereoselectivity. nih.gov

Model studies confirmed the efficiency and selectivity of this reaction, demonstrating that the desired rearrangement proceeded without competition from cycloisomerization byproducts. nih.gov An additional benefit observed in this process was the simultaneous removal of the TBS (tert-butyldimethylsilyl) protecting group. nih.gov Mechanistically, gold catalysts activate unsaturated moieties, such as alkynes, through coordination, which can then facilitate 1,2-acyloxy migrations or nih.govnih.gov-sigmatropic rearrangements, often involving in situ generated allenyl acetate intermediates. arkat-usa.orgchimia.ch These reactions are known to exhibit high degrees of chirality transfer from the propargylic position to newly formed stereocenters. arkat-usa.org

Selenide (B1212193) Elimination and Stereochemical Control

Selenide elimination is another critical catalytic transformation utilized in the synthesis of the this compound, primarily for the introduction of carbon-carbon double bonds with precise stereochemical control. In the context of Spinosyn A synthesis, selenide elimination was integrated into a one-pot sequence alongside gold-catalyzed rearrangement and TBS deprotection to furnish the α-iodoenone intermediate. nih.govacs.org

Generally, selenoxide elimination is a well-established method for synthesizing alkenes from selenoxides, particularly effective for producing α,β-unsaturated carbonyl compounds. wikipedia.org The process typically involves an intramolecular syn elimination, where the carbon-hydrogen and carbon-selenium bonds are coplanar in the transition state. wikipedia.org This syn stereochemistry is crucial for controlling the geometry of the newly formed double bond. The reaction exhibits high trans-selectivity when applied to acyclic α-phenylseleno carbonyl compounds and preferentially forms conjugated double bonds. wikipedia.org The ability of selenium functionalities to be readily eliminated with high stereocontrol makes them valuable in complex natural product synthesis. mdpi.com Selenones, which are the precursors for this elimination, are commonly prepared through the oxidation of corresponding selenides. mdpi.com

Comparative Evaluation of Total Synthetic Routes

The complexity of this compound has spurred the development of multiple total synthetic strategies, each with distinct advantages and efficiencies. A comparative evaluation of these routes is essential to understand their contributions to the field of natural product synthesis.

Assessment of Linear Sequence Length and Overall Yield

The table below summarizes the reported longest linear sequences and total steps for different total syntheses of Spinosyn A, which directly relate to the synthesis of its aglycone core:

Research GroupLongest Linear Sequence (LLS)Total StepsCitation
Evans3137 nih.gov
Paquette3544 nih.gov
Roush2329 nih.gov
Liu (Chemoenzymatic)2335 nih.gov
Dai1523 nih.govacs.orgnih.govacs.orgresearchgate.net

The more recent synthesis reported by the Dai group stands out with a significantly shorter longest linear sequence of 15 steps and a total of 23 steps from readily available starting materials. nih.govacs.orgnih.govacs.orgresearchgate.net This approach is characterized by its high convergence and efficiency, achieved through strategic catalytic transformations such as the gold-catalyzed propargylic acetate rearrangement and an unprecedented palladium-catalyzed carbonylative Heck macrolactonization, which constructs both the five-membered carbocycle and the twelve-membered macrolactone in a single step. nih.govacs.org

Modular Design for Analog Preparation

A crucial aspect of modern synthetic strategies for complex natural products like this compound is the incorporation of modular design, which facilitates the preparation of analogs for structure-activity relationship (SAR) studies and the development of new derivatives.

The highly convergent and modular nature of the Dai group's total synthesis of (−)-Spinosyn A offers significant opportunities for synthesizing a wide range of spinosyn analogs. nih.govnih.govacs.orgresearchgate.net This modularity is particularly valuable for modifying the challenging tetracyclic core structure, which is often difficult to alter through traditional semi-synthetic approaches. nih.gov

Analog exploration for spinosyns has historically relied on semi-synthesis, primarily focusing on modifications of the tri-O-methyl-L-rhamnose moiety. nih.gov However, the modular total synthesis allows for more comprehensive structural variations. For instance, semisynthesis from this compound has been successfully employed to prepare analogs such as 3'-O-ethyl-5,6-dihydrospinosyn J, demonstrating the flexibility to introduce different substituents at the C9 and C17 positions of the macrolide. beilstein-journals.org The development of new spinosyn analogs is critical for addressing emerging issues of cross-resistance in insect populations to existing insecticides like spinosad. nih.govacs.orgresearchgate.net Beyond chemical synthesis, genetic engineering approaches, such as modifying polyketide synthase (PKS) loading modules, have also been explored to generate novel spinosyn analogs. capes.gov.br

Semisynthesis Utilizing Spinosyn a Aglycone

Hydrolytic Cleavage of Saccharide Moieties from Spinosyn A

Spinosyn A is characterized by two sugar moieties: D-forosamine attached to the C17-hydroxyl group and 2,3,4-tri-O-methyl-L-rhamnose linked to the C9-hydroxyl group of the macrolide core. nih.govnih.gov The removal of these saccharides is the initial step in obtaining the spinosyn A aglycone.

The hydrolytic cleavage of the saccharide moieties from spinosyn A can be achieved selectively due to differences in the stability of their glycosidic bonds. The glycosidic bond at the C17 position, linking D-forosamine, is less stable under acidic conditions compared to the C9 glycosidic bond, which connects 2,3,4-tri-O-methyl-L-rhamnose. uni.luuni.lu

Mild acidic conditions, such as treatment with weak sulfuric acid, facilitate the selective hydrolysis of D-forosamine, resulting in the formation of spinosyn A 17-pseudoaglycone. uni.luuni.luchem960.com This intermediate retains the 2,3,4-tri-O-methyl-L-rhamnose moiety at the C9 position. To subsequently remove the 2,3,4-tri-O-methyl-L-rhamnose and yield the complete aglycone, more vigorous acidic conditions are required. uni.lu

This compound is an acid degradation product derived from the hydrolysis of both saccharide groups from spinosyn A. While spinosyn A can be hydrolyzed under strong acidic conditions in a single step to directly yield the aglycone, this often complicates the subsequent separation and purification of the aglycone from D-forosamine. caas.cnnih.gov Therefore, a two-step hydrolysis process is generally preferred for efficient isolation. caas.cnnih.gov

A common isolation procedure involves hydrolyzing spinosyn A, for instance, with 1N H₂SO₄ at 80 °C for two hours to obtain the 17-pseudoaglycone, followed by further hydrolysis to the aglycone. chem960.com After the reaction, the mixture is cooled, and the precipitate is filtered, washed with 1N H₂SO₄, and then dissolved in dichloromethane. The resulting solution is typically washed with brine, dried over a desiccant such as MgSO₄, and concentrated to yield the purified aglycone. chem960.com It is notable that this compound itself exhibits no insecticidal activity at concentrations up to 64 ppm, underscoring the critical role of the saccharide moieties for potent biological activity.

Selective Hydrolysis of Forosamine (B98537) and Tri-O-methyl-L-rhamnose

Strategic Functionalization of the Aglycone Scaffold

The aglycone scaffold presents two key hydroxyl groups at C9 and C17 that are targets for re-glycosylation or other chemical modifications. Effective semisynthesis requires careful control over the reactivity of these positions.

The C9-OH and C17-OH groups on the this compound exhibit similar chemical activities, necessitating chemoselective protection strategies to enable sequential functionalization. nih.gov Research has demonstrated that the C9-OH group can be selectively protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) in dry dichloromethane. This selectivity is attributed to the presumed steric hindrance around the C17-hydroxyl group. caas.cnnih.gov

Following the selective protection of C9-OH, the C17-OH can then be protected using a different reagent, such as triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) in the presence of 2,6-lutidine. caas.cnnih.gov The differential stabilities of these protecting groups allow for their successive removal under distinct conditions, providing flexibility in the synthetic route. For example, the TBDMS group can be selectively removed using hydrofluoric acid. caas.cnnih.gov

Table 1: Examples of Chemoselective Protection Strategies for this compound Hydroxyl Groups

Hydroxyl GroupProtecting ReagentCo-reagent/CatalystSolventNotesSource
C9-OHTBDMSCl4-DMAPDichloromethaneSelective due to steric hindrance at C17. caas.cnnih.gov
C17-OHTIPSOTf2,6-lutidineDichloromethaneApplied after C9-OH protection. caas.cnnih.gov

Traditional multistep semisynthesis routes involving separate protection and deprotection of C9-OH and C17-OH can be cumbersome and contribute to higher costs. uni.lu To address these challenges, "self-protection" strategies have been developed to streamline the synthetic process. uni.luuni.lu

Chemoselective Protection and Deprotection of Hydroxyl Groups (C9-OH, C17-OH)

Regioselective Glycosylation of the Aglycone

Regioselective glycosylation is a pivotal step in the semisynthesis of spinosyn analogues, allowing for the precise reattachment of sugar moieties to the aglycone scaffold. After the strategic protection and deprotection of the C9-OH and C17-OH groups, the desired saccharides are successively introduced at these specific positions. caas.cnnih.gov

For instance, in the semisynthesis of complex spinosyn derivatives like spinetoram (B1464634) J, the C9-OH of the aglycone is typically glycosylated with 3-O-ethyl-2,4-di-O-methylrhamnose, while the C17-OH is functionalized with D-forosamine. caas.cnnih.gov Glycosylation reactions often employ specific glycosyl donors and catalysts to ensure regioselectivity and stereoselectivity. For example, D-forosamine can be prepared as a glycosyl donor using trichloroacetonitrile (B146778) with Cs₂CO₃ as a catalyst. caas.cnnih.gov Chemical glycosylation, such as the coupling of a pseudoaglycone with D-forosamine using BF₃·OEt₂, has been successfully employed to synthesize spinosyn A. The inherent challenge in these reactions lies in achieving high regioselectivity due to the presence of multiple hydroxyl groups on both the aglycone and the sugar components. nih.gov

Installation of D-Forosamine Moiety at C-17 Position

The D-forosamine moiety is an essential amino sugar appendage typically found at the C-17 position of the spinosyn macrolide core researchgate.netnih.govbeilstein-journals.org. In semisynthetic routes, the installation of D-forosamine at the C-17 hydroxyl group of the this compound is a critical step. This process often necessitates selective protection and deprotection strategies for other reactive hydroxyl groups on the aglycone beilstein-journals.orgnih.gov.

For instance, the glycosylation of the aglycone with a D-forosamine donor can be achieved using reagents such as trichloroacetonitrile in the presence of a catalyst like Cs2CO3 beilstein-journals.org. Research has demonstrated that the selective introduction of D-forosamine for synthesizing novel spinosyn analogues can achieve high yields, up to 96%, with varying α/β selectivity, such as a 2:3 α/β ratio in certain reactions researchgate.netresearchgate.net. Although the forosaminyltransferase SpnP catalyzes this attachment in the natural biosynthetic pathway, chemical glycosylation methods are employed in semisynthesis researchgate.netnih.govnih.gov.

Table 1: Representative Glycosylation Yields and Selectivities for D-Forosamine Installation

Reaction StepYield (%)α/β SelectivityReference
Glycosylation with D-forosamine donorUp to 962:3 researchgate.netresearchgate.net
Desilylation of intermediate74N/A beilstein-journals.org
Purification of intermediate by chromatography81N/A beilstein-journals.org

Attachment of Rhamnose Analogues at C-9 Position

The rhamnose moiety, often a permethylated derivative, is the second sugar appendage linked to the C-9 position of the spinosyn aglycone researchgate.netnih.gov. In semisynthesis, the attachment of rhamnose analogues, such as 3-O-ethyl-2,4-di-O-methylrhamnose, to the C-9 hydroxyl group is a key transformation beilstein-journals.orgnih.gov. These rhamnose analogues can be chemically synthesized from commercially available rhamnose, providing flexibility in creating diverse spinosyn derivatives beilstein-journals.orgnih.gov.

In the native biosynthesis of spinosyns, the rhamnosyltransferase SpnG is responsible for attaching the rhamnose unit to the aglycone, followed by subsequent methylation steps catalyzed by methyltransferases like SpnH, SpnI, and SpnK to achieve the permethylated form researchgate.netnih.govnih.gov. Chemical modifications involving the rhamnose group have been extensively explored to enhance insecticidal activity and broaden the spectrum of target pests beilstein-journals.orgresearchgate.netnih.govgoogle.com.

Chemical Modification of the Aglycone Core for Analog Development

Beyond the reintroduction of sugar moieties, the this compound core itself is a target for further chemical modifications to develop novel analogues with improved properties beilstein-journals.orgnih.govnih.govacs.org. While the saturated hydrocarbon nature of parts of the spinosyn aglycone core was once considered to limit chemical modification, modern synthetic strategies have overcome these challenges google.com.

Selective Hydrogenation of Double Bonds (e.g., 5,6-Double Bond)

Selective hydrogenation of specific double bonds within the spinosyn aglycone core is a crucial modification, particularly the 5,6-double bond beilstein-journals.orgnih.govresearchgate.net. This transformation is significant because it can lead to improved residual activity and enhanced photostability of the resulting spinosyn analogues, often without substantially diminishing their insecticidal efficacy researchgate.netncl.edu.tw.

For instance, in the semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J (a component of spinetoram), the selective reduction of the 5,6-double bond of the macrolide is a final step beilstein-journals.orgnih.gov. This chemoselective hydrogenation can be achieved under mild conditions using heterogeneous catalysts such as 10% Pd/C beilstein-journals.orgnih.govbeilstein-journals.org. Other effective catalysts include 5% Rh/Al2O3, 5% Rh/C, 5% Pd/Al2O3, and Pd/CaCO3 google.com. It is critical that the hydrogenation selectively targets the 5,6-isolated double bond while leaving other unsaturated bonds, such as the 13,14-conjugated double bond, unaffected beilstein-journals.orgbeilstein-journals.orggoogle.com. Reaction selectivity has been observed to increase with higher catalyst loading, typically ranging from 0.1 to 10 mole percent based on the starting material google.com.

Introduction of Diverse Substituents and Bioisosteres

The introduction of diverse substituents and bioisosteres into the spinosyn aglycone core is a strategy aimed at developing analogues with enhanced or altered insecticidal activity and improved physicochemical characteristics beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.govgoogle.com. This approach explores how structural changes impact the biological profile of spinosyns.

One common modification involves replacing the naturally occurring sugar moieties, such as rhamnose or D-forosamine, with other sugar derivatives or non-sugar substituents, including esters and ethers beilstein-journals.orgresearchgate.netresearchgate.netnih.govgoogle.com. While many such analogues may exhibit reduced potency compared to the parent spinosyns, some have demonstrated promising insecticidal potential researchgate.netresearchgate.netnih.gov.

Furthermore, modifications at the C9 position of the aglycone core have been investigated. These include the oxidation of the C9 hydroxyl group to a ketone, followed by the addition of various alkyl groups to the carbonyl, or the replacement of the hydroxyl group with nitrogen-containing functionalities google.com. These systematic modifications contribute to a deeper understanding of the structure-activity relationships within the spinosyn class, facilitating the rational design of new crop protection agents.

Structure Activity Relationship Sar Studies of Spinosyn a Aglycone and Its Derivatives

Contribution of the Tetracyclic Aglycone Core to Biological Activity

Effects of Methylation Patterns on the Aglycone

Table 1: Impact of Aglycone Methylation on Insecticidal Activity (against neonate tobacco budworm larvae)

Aglycone ModificationEffect on Activity (vs. Spinosyn A)Reference
Loss of methyl at C16 or C21Reduced activity cotton.org
Addition of methyl at C6Little effect or slight improvement cotton.org

Importance of Saccharide Moieties for Potent Bioactivity

Impact of D-Forosamine at C-17

D-forosamine is an amino sugar attached to the C-17 hydroxyl group of the spinosyn aglycone researchgate.netresearchgate.net. Its presence is considered critical for potent insecticidal activity bioaustralis.comtoku-e.com. The spinosyn A 17-pseudoaglycone, which is the product of selective hydrolysis of the D-forosamine moiety at the C-17 position, is only weakly active as an insecticide bioaustralis.comtoku-e.com. Interestingly, changes in the substitution pattern on the nitrogen atom of the forosamine (B98537) sugar have been observed to have minimal effect on the activity of spinosyns against neonate tobacco budworm larvae cotton.org.

Impact of Tri-O-methyl-L-rhamnose at C-9

Tri-O-methyl-L-rhamnose is a neutral sugar linked to the C-9 hydroxyl group of the spinosyn aglycone researchgate.netresearchgate.net. The methylation pattern of this sugar is highly important for biological activity. A loss of a methyl group from any of the 2', 3', or 4' positions of the tri-O-methyl-L-rhamnose moiety can lead to a substantial reduction in biological activity, often by at least 10-fold cotton.org. For example, spinosyns H and J, which naturally lack O-methyl groups in their rhamnose ring, exhibit significantly reduced activity compared to spinosyn A, with reductions of 10-fold and over 200-fold, respectively cotton.org. The complete permethylation of the rhamnose moiety is achieved through the coordinated action of specific methyltransferases (SpnH, SpnI, and SpnK), which are responsible for methylation at the 4'-, 2'-, and 3'-O-positions, respectively researchgate.net.

Table 2: Impact of Tri-O-methyl-L-rhamnose Methylation on Insecticidal Activity (against neonate tobacco budworm larvae)

Rhamnose ModificationEffect on Activity (vs. Spinosyn A)Reference
Loss of methyl at 2', 3', or 4' positionsAt least 10-fold reduction cotton.org
Spinosyn H (missing O-methyl in rhamnose)10-fold reduction cotton.org
Spinosyn J (missing O-methyl in rhamnose)>200-fold reduction cotton.org

Biological Activity of Aglycone and Pseudoaglycones

The complete spinosyn molecule, particularly spinosyn A, exhibits potent insecticidal activity. However, the removal of the saccharide moieties drastically reduces or eliminates this activity. As previously stated, Spinosyn A aglycone, which lacks both sugar groups, shows no insecticidal activity at concentrations up to 64 ppm caymanchem.commedkoo.com and is generally considered only weakly active bioaustralis.comtoku-e.com. Similarly, pseudoaglycones, which have lost one of the two sugar moieties, also demonstrate significantly reduced insecticidal activity. For instance, both the pseudoaglycone (with one sugar detached) and the aglycone (with both sugars detached) of spinosad were found to be inactive against mosquitoes ncl.edu.tw. The spinosyn A 17-pseudoaglycone, specifically lacking the D-forosamine at C-17, is only weakly active as an insecticide, underscoring the essential contribution of the saccharides to the molecule's potent bioactivity bioaustralis.comtoku-e.com.

Table 3: Comparative Insecticidal Activity of Spinosyn A and its Degraded Forms

CompoundDescriptionInsecticidal ActivityReference
Spinosyn AFull molecule with both sugarsPotent cotton.orgbibliotekanauki.plresearchgate.net
Spinosyn A 17-pseudoaglyconeLacks D-forosamine at C-17Weakly active bioaustralis.comtoku-e.com
This compoundLacks both sugarsNo activity (up to 64 ppm) / Weakly active caymanchem.commedkoo.combioaustralis.comtoku-e.com

Structural Modifications and their Influence on Insecticidal Efficacy

Structure-Activity Relationship (SAR) studies on this compound and its derivatives have revealed that specific alterations to the molecule can significantly impact its insecticidal potency and spectrum. These modifications often focus on key positions such as the C-21 side chain and the O-methyl groups on the rhamnose sugar moiety.

Alterations at C-21 Side Chain (e.g., Cyclobutyl-Spinosyns, Butenyl-Spinosyns)

Modifications to the C-21 side chain of the spinosyn macrocyclic ring have led to the discovery of novel compounds with enhanced insecticidal properties. Two notable examples are the cyclobutyl-spinosyns and butenyl-spinosyns.

Butenyl-spinosyns, a distinct class of spinosyns, were identified from the bacterium Saccharopolyspora pogona. These compounds share structural similarities with natural spinosyns but are distinguished by the presence of a 2-butenyl group at the C-21 position of the macrocyclic ring system researchgate.net. Research indicates that butenyl-spinosyns exhibit stronger insecticidal activity and a broader pesticidal spectrum compared to the parent spinosyns researchgate.netgoogle.comresearchgate.netnih.gov. For instance, butenyl-spinosyn has demonstrated effective control against a wide range of insect pests, including those from the orders Lepidoptera, Diptera, and Coleoptera researchgate.net.

Another significant development involves 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D. These analogs were successfully generated through metabolic engineering of the spinosyn biosynthetic gene cluster. Studies have shown that 21-cyclobutyl-spinosyn A and D possess superior insecticidal activities against pests such as the cotton aphid (Aphis gossypii) and tobacco budworm (Heliothis virescens) when compared to Spinosyn A and Spinosyn D, respectively nih.gov.

The improved efficacy observed with these C-21 modifications highlights the importance of this region for optimizing insecticidal activity.

Modifications of O-Methyl Groups on Rhamnose (e.g., 3'-O-ethyl-spinosyns)

Modifications to the O-methyl groups on the rhamnose sugar moiety attached to the spinosyn core have also yielded derivatives with significantly improved insecticidal activity. A prominent example is the 3'-O-ethyl analog of spinosyn A.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly those employing artificial neural networks (ANN), have indicated that modifications at the 3' position of the rhamnosyl moiety are critical for enhancing insecticidal activity colab.ws. Specifically, the 3'-O-ethyl analog of spinosyn A demonstrated improved lepidopteran activity when compared to Spinosyn A colab.wsresearchgate.net. Furthermore, this modification also led to enhanced activity against other insect pests, including cotton aphids (Aphis gossypii) and two-spotted spider mites (Tetranychus urticae) researchgate.net.

Further research confirmed that the 3'-O-ethyl analog was approximately as active as the 2',3',4'-tri-O-ethyl analog, while modifications at the 2'- or 4'-O-ethyl positions resulted in significantly reduced activity colab.ws. This underscores the specific importance of the 3'-position for optimizing the biological efficacy of spinosyn derivatives.

These findings were instrumental in the development of spinetoram (B1464634), a second-generation spinosyn insecticide. Spinetoram is a semi-synthetic mixture primarily composed of 3'-O-ethyl-5,6-dihydro-spinosyn J and 3'-O-ethyl-spinosyn L researchgate.netepa.govnih.gov. Spinetoram represents a significant advancement over spinosad (a mixture of Spinosyn A and Spinosyn D), exhibiting a superior activity profile against lepidopteran insects, an expanded spectrum of activity against other crop pests, and improved photo-stability, contributing to a longer duration of pest control under field conditions researchgate.netepa.gov.

The following table summarizes key findings regarding the impact of these structural modifications on insecticidal efficacy:

Compound/ModificationSite of ModificationObserved Efficacy ImprovementTarget PestsReferences
Butenyl-SpinosynsC-21 Side ChainStronger and broader insecticidal activity compared to spinosynLepidoptera, Diptera, Coleoptera researchgate.netgoogle.comresearchgate.netnih.gov
21-Cyclobutyl-Spinosyn A/DC-21 Side ChainBetter insecticidal activity compared to Spinosyn A/DCotton aphid, Tobacco budworm nih.gov
3'-O-ethyl-Spinosyn ARhamnose O-Methyl (3')Improved lepidopteran activity; enhanced activity against cotton aphids and two-spotted spider mites compared to Spinosyn ALepidoptera, Cotton aphid, Two-spotted spider mite colab.wsresearchgate.net
Spinetoram (3'-O-ethyl-5,6-dihydro-Spinosyn J & 3'-O-ethyl-Spinosyn L)Rhamnose O-Methyl (3') and 5,6-double bond reduction (for Spinosyn J derivative)Superior activity against lepidopteran insects; increased spectrum of activity; improved photo-stability compared to spinosadVarious crop pests, particularly lepidopterans researchgate.netepa.govnih.gov

Metabolic Engineering for Enhanced Spinosyn a Aglycone Production and Diversification

Optimization of Precursor Supply through Genetic Manipulation

The efficient biosynthesis of spinosyn A aglycone is highly dependent on the adequate supply of its building blocks, namely malonyl-CoA, methylmalonyl-CoA, and propionyl-CoA sci-hub.senih.gov. Metabolic engineering efforts often focus on enhancing the cellular pools of these precursors to increase the flux towards aglycone synthesis.

Overexpression of Genes for Malonyl-CoA and Methylmalonyl-CoA Synthesis

Malonyl-CoA is primarily synthesized from acetyl-Coenzyme A (acetyl-CoA) through a reaction catalyzed by acetyl-CoA carboxylase (ACC) karger.com. To bolster the supply of both malonyl-CoA and methylmalonyl-CoA, the overexpression of key enzymes involved in their synthesis, such as ACC and propionyl-CoA carboxylase (PCC), has been investigated researchgate.net.

Specific genes targeted for overexpression include acsA (encoding acetyl-CoA synthetase), accA2 (encoding a biotinylated subunit shared by ACC and PCC), accBE (encoding the β and ε subunits of ACC), and pccBE (encoding the β and ε subunits of PCC) researchgate.net. For instance, in Saccharopolyspora albus J1074, the chromosomal insertion and overexpression of acsA, accA2, accBE, and pccBE in an engineered strain (ADE) led to a notable increase in spinosad titer, demonstrating a 62.46% improvement from 36.68 ± 2.65 mg/L to 59.59 ± 3.00 mg/L researchgate.net. This increase was correlated with higher concentrations of all measured acyl-CoAs in the engineered strain researchgate.net.

However, the impact of overexpression can vary. In some cases, very high expression levels of ACC in Saccharopolyspora spinosa have been observed to decrease spinosyn titers, potentially due to increased metabolic burden, nutrient, and energy costs, and compromised growth rates sci-hub.se. Conversely, studies have shown that the overexpression of lipase (B570770) genes (lip886 and lip385) in S. spinosa led to increased intracellular levels of acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA, contributing to enhanced spinosad production nih.gov.

Engineering Central Carbon Metabolism and Fatty Acid Pathways

Central carbon metabolism and fatty acid pathways are integral to providing the necessary precursors for this compound biosynthesis frontiersin.orgnih.gov. Acetyl-CoA, a direct precursor for malonyl-CoA, can be efficiently supplied through glycolysis and fatty acid degradation karger.comnih.gov.

The β-oxidation pathway, which facilitates the conversion of free fatty acids into acetyl-CoA, represents a significant source of building blocks for polyketide synthesis, including the this compound karger.complos.org. The strategic addition of vegetable oils, such as strawberry seed oil or camellia oil, to fermentation media has been shown to significantly boost spinosad production. For example, yields increased from 285.76 mg/L to 511.64 mg/L with strawberry seed oil and 520.07 mg/L with camellia oil karger.com. This enhancement is attributed to the oils serving as auxiliary carbon sources and influencing the expression of genes involved in fatty acid metabolism and precursor supply karger.complos.org.

Genetic engineering targeting the fatty acid metabolic pathway has further demonstrated its potential. The insertion of fadD1 (acyl-CoA synthase) and fadE (dehydrogenase) genes from Streptomyces coelicolor into S. spinosa led to a substantial increase in spinosad production, reaching up to 784.72 mg/L when combined with camellia oil addition karger.com. This suggests that exogenous fatty acids can redirect carbon flux, making more acetyl-CoA and malonyl-CoA available for spinosyn synthesis sci-hub.se.

Beyond direct aglycone precursors, the supply of sugar moieties is also critical for the final spinosyn product. Overexpression of genes like sp1322 (glutamate dehydrogenase) and sp6746 (dTDP-glucose 4,6-dehydratase) in Saccharopolyspora pogona, a producer of butenyl-spinosyn (a close analog of spinosyn), has been shown to enhance metabolic flux towards precursors, thereby promoting butenyl-spinosyn biosynthesis frontiersin.org.

Genetic Manipulation of the Biosynthetic Pathway for Aglycone Variants

Genetic manipulation of the spinosyn biosynthetic pathway is crucial for both enhancing the production of existing aglycones and generating novel variants.

Rational Strain Improvement Strategies

Rational strain improvement encompasses a range of molecular biology techniques aimed at optimizing metabolic pathways. These strategies include increasing precursor pools, modifying or deleting regulatory genes, altering promoter and terminator sequences, increasing the copy number of genes encoding bottleneck enzymes, and eliminating competing metabolic pathways oup.com.

The native producer of spinosyns, Saccharopolyspora spinosa, presents challenges for genetic manipulation researchgate.netkarger.com. Despite this, significant progress has been made. For instance, the overexpression of the complete 74-kb spinosyn gene cluster (spn) in S. spinosa using CRISPR/Cas9-mediated Transformation-Associated Recombination cloning resulted in a 124% increase in spinosad yield, from 309 mg/L to 693 mg/L researchgate.netresearchgate.net.

Duplication of genes involved in deoxysugar biosynthesis, specifically gtt and gdh (encoding glucose-1-phosphate thymidylyltransferase and TDP-D-glucose-4,6-dehydratase, respectively), has been shown to significantly improve spinosyn yield by facilitating the conversion of forosamine-less pseudoaglycones to complete spinosyns sci-hub.seresearchgate.netasm.org. Similarly, the overexpression of homologous genes, rmbA and rmbB, from Streptomyces peucetius in S. spinosa also led to substantial improvements in spinosyn production sci-hub.seresearchgate.net.

In a rationally screened high-producing strain of S. spinosa (MUV), the overexpression of metK1 (S-adenosylmethionine synthetase), rmbA, and rmbB resulted in a remarkable increase in spinosyns A and D production, achieving 7.44-fold and 8.03-fold higher yields, respectively, compared to the wild type researchgate.net. Comparative genome analysis between wild-type and high-yield strains has become a valuable tool for identifying mutated genes linked to metabolism, thus providing specific targets for rational metabolic engineering nih.gov.

Table 1: Examples of Yield Improvement in Spinosyn Production through Genetic Manipulation

StrategyHost StrainGenes/Pathway ModifiedYield Improvement (Fold/Percentage)Reference
Overexpression of precursor supply genesS. albus J1074 (ADE)acsA, accA2, accBE, pccBE62.46% increase in spinosad titer researchgate.net
Heterologous expression & metabolic engineeringSaccharopolyspora erythraeaWhole spinosad gene cluster, metabolic engineering, UV mutagenesisUp to 830 mg/L spinosad asm.org
Overexpression of complete spinosyn gene clusterS. spinosa74-kb spn gene cluster124% increase in spinosad yield researchgate.netresearchgate.net
Overexpression of deoxysugar biosynthesis genesS. spinosa MUVmetK1, rmbA, rmbB7.44-fold (Spinosyn A), 8.03-fold (Spinosyn D) researchgate.net
Engineering fatty acid β-oxidation pathway with oil additionS. spinosafadD1, fadE from S. coelicolor + camellia oilUp to 784.72 mg/L spinosad karger.com
Overexpression of rhamnose biosynthesis genes in heterologous hostsStreptomyces coelicolorRhamnose biosynthesis genes from S. spinosa1 µg/mL spinosyns karger.comnih.gov
Overexpression of rhamnose biosynthesis genes in heterologous hostsStreptomyces lividansRhamnose biosynthesis genes from S. spinosa1.5 µg/mL spinosyns karger.comnih.gov
Artificial gene cluster in heterologous hostS. albus J1074Optimized promoters, RBS, start codons for 23 spinosad biosynthetic genes328-fold yield improvement researchgate.net
Co-overexpression of sp1322 and sp6746 (butenyl-spinosyn)Saccharopolyspora pogonaGlutamate dehydrogenase (sp1322), dTDP-glucose 4,6-dehydratase (sp6746)Enhanced butenyl-spinosyn production frontiersin.org

Heterologous Expression of the Spinosyn Biosynthetic Gene Cluster

Heterologous expression serves as a powerful approach for natural product discovery, optimization of product yield, and the generation of novel derivatives, particularly when the native producer is genetically intractable karger.comasm.org. The entire spinosad gene cluster has been successfully transferred and expressed in various heterologous hosts, including Saccharopolyspora erythraea and Streptomyces albus J1074 researchgate.netkarger.comasm.org.

In S. erythraea, the native erythromycin (B1671065) polyketide synthase (PKS) genes were replaced with the assembled spinosad gene cluster, leading to detectable spinosad production. Subsequent metabolic engineering and UV mutagenesis further improved the yield to 830 mg/liter asm.org. In S. albus J1074, an artificial gene cluster designed with optimized promoters, ribosome binding sites, and start codons for 23 spinosad biosynthetic genes resulted in a remarkable 328-fold increase in yield compared to the native gene cluster researchgate.net.

Successful heterologous expression has also been achieved in other Streptomyces species, such as Streptomyces coelicolor and Streptomyces lividans, yielding 1 µg/mL and 1.5 µg/mL spinosyns, respectively karger.comnih.gov. A critical finding from these studies is the essential role of rhamnose biosynthesis genes in these heterologous hosts; spinosyn production was only observed when rhamnose biosynthesis genes from S. spinosa genomic DNA were present and expressed under the control of a strong constitutive ermE*p promoter karger.comnih.gov. This highlights the importance of supplying not only the polyketide building blocks but also the necessary sugar moieties for complete spinosyn formation.

Combinatorial Biosynthesis and Directed Evolution for Novel Aglycones

Combinatorial biosynthesis is a strategy that involves the mixing and matching of genes from different known biosynthetic clusters to produce unnatural analogs of natural products nih.gov. This approach leverages the modular genetic architecture characteristic of polyketide synthases (PKSs), allowing for the creation of new compounds with altered structures by exploiting the substrate promiscuity of the biosynthetic machinery nih.gov.

For spinosyns, combinatorial biosynthesis has been instrumental in generating a wide array of new spinosyn derivatives researchgate.net. A notable example is Spinetoram (B1464634), a second-generation spinosyn insecticide. Its development involved a combination of biological and chemical approaches, specifically through the chemical modification of spinosyns J and L, which were produced by a S. spinosa strain engineered to have an inactivated rhamnose 3'-O-methyltransferase nih.govresearchgate.net.

Metabolic engineering has also led to the creation of novel spinosyn analogs, such as 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D researchgate.net. Further semisynthetic modification of 21-cyclobutyl-spinosyn A, through hydrogenation, yielded its 5,6-dihydro-analogue, which demonstrated increased insecticidal activity against various pests compared to the natural spinosyn A .

Directed evolution complements combinatorial biosynthesis by allowing for the modification of known proteins through rational design or other engineering approaches nih.gov. In the context of spinosyns, efforts have explored integrating domains from butenyl-spinosyn, such as KS 1b, AT 1b, DH 1b, KR 1b, and ACP 1b from module 1b, into the spinosad synthesis pathway to achieve specific structural modifications like the butenyl group researchgate.net. While promising, such domain insertions can sometimes affect PKS stability researchgate.net. The ability to precisely "cut and paste" specific portions of modular PKS proteins is a key enabler for the production of diverse and novel polyketides .

Degradation and Environmental Fate of Spinosyn a Aglycone

Aglycone as a Major Degradation Product of Spinosyn A

Spinosyn A aglycone is identified as an acid degradation product resulting from the hydrolysis of both saccharide groups attached to Spinosyn A: the forosamine (B98537) and the tri-O-methylrhamnose moieties. bioaustralis.com This process involves a two-step hydrolysis under acidic conditions. Initially, mild acidic conditions hydrolyze the more labile forosamine saccharide at the 17-position of Spinosyn A, yielding the 17-pseudoaglycone. Subsequently, more vigorous acidic conditions are required to hydrolyze the tri-O-methylrhamnose at the 9-position of the 17-pseudoaglycone, thereby producing the this compound. nih.gov

Under aerobic environmental conditions, the degradation of spinosad, which primarily consists of Spinosyn A and Spinosyn D, can lead to diketone spinosyn aglycone degradates. This occurs through the comprehensive loss of both the forosamine and rhamnose sugars. nih.govacs.org From an insecticidal activity perspective, the aglycone form exhibits only weak activity, as the presence of both saccharide groups is considered essential for the potent insecticidal properties of the parent spinosyns. bioaustralis.comtoku-e.com Furthermore, photodegradation of spinosad also generates pseudoaglycone photoproducts, characterized by the cleavage of the entire forosamine sugar group, which are recognized as primary degradation products in natural environments. regulations.gov

Pathways of Hydrolytic Degradation in Aqueous Systems

Hydrolytic degradation of spinosad in aqueous environments primarily involves the loss of the forosamine sugar and water, coupled with a reduction on the macrolide ring that forms a double bond at the 16,17-position. nih.govacs.orgresearchgate.net While hydrolysis can occur, abiotic hydrolysis is generally considered a minor dissipation route for spinosad compared to other mechanisms like photolysis and biotic transformations. nih.govacs.orgresearchgate.net

However, under highly basic (artificial) conditions, the significance of abiotic hydrolysis increases, with observed half-lives extending to approximately 8 months. nih.govacs.orgresearchgate.net In typical environmental pH ranges, specifically at pH 5-7, spinosad demonstrates relative stability in water. Its half-life can be ≥200 days at pH 9, and it remains very stable in water without exposure to sunlight, with half-lives ranging in months. researchgate.net

Microbial Biotransformation of the Aglycone in Environmental Matrices

Microbial biotransformation plays a significant role in the environmental dissipation of spinosad, particularly in the absence of light where it becomes the primary degradation pathway. nih.govacs.orgresearchgate.net In aerobic conditions, microbial degradation is more extensive, leading to the formation of smaller compounds. This process involves the loss of both the forosamine and rhamnose sugars, ultimately producing diketone spinosyn aglycone degradates. nih.govacs.org

Conversely, under anaerobic conditions, microbial degradation predominantly results in structural changes and substitutions within the rhamnose ring, which can eventually lead to its complete loss. acs.org Studies on the aerobic soil degradation of spinosad have shown that while spinosyn B (a demethylated product of spinosyn A on the forosamine sugar) is a major degradation product, hydroxylation products of both spinosyns A and B are also formed, with hydroxylation likely occurring on the aglycone portion of the molecule. tandfonline.comapvma.gov.au The importance of microbial activity in this degradation is underscored by the significantly longer half-lives observed in pre-sterilized soils (128-240 days) compared to non-sterilized soils (9-17 days), indicating that microbial processes are largely responsible for the degradation. tandfonline.com N-demethyl metabolites, including spinosyn B, are consistently observed as major degradates in most environmental fate studies, formed through both microbial and abiotic pathways. regulations.gov

Abiotic Degradation Mechanisms and Stability Studies of the Aglycone

Abiotic degradation of this compound, and its parent compound Spinosyn A, is influenced by several environmental factors, with photolysis being a dominant mechanism. While abiotic hydrolysis is generally considered of minor importance except under highly basic conditions, nih.govacs.orgresearchgate.net aqueous photolysis of spinosad is notably rapid, exhibiting half-lives ranging from less than 1 to 2 days in summer sunlight. This makes photolysis the primary route of degradation in aquatic systems exposed to sunlight. nih.govacs.orgresearchgate.net

The primary pathway for photodegradation involves the loss of the forosamine sugar and a reduction of the 13,14-bond on the macrolide ring. nih.govacs.orgresearchgate.net Light, especially its UV component, is a crucial factor in the degradation of spinosad, surpassing the influence of other abiotic conditions. researchgate.net Experimental data illustrate the efficiency of photolytic degradation: spinosad dissipated by 98.57% after 10 hours of UV exposure and 74.67% after 10 hours of sunlight exposure. The half-life of spinosad under UV light was 1.6 hours, and under sunlight, it was 5.2 hours. researchgate.netresearchgate.net

Laboratory studies confirm that spinosad degradation is predominantly restricted to aqueous and soil photolysis, alongside aerobic metabolism. apvma.gov.au Abiotic processes contribute to the formation of various degradation products, accounting for 30-35% of the applied activity. A proposed abiotic pathway includes the hydroxylation of the aglycone ring system, which can be followed by the removal of water to form a double bond. apvma.gov.au

Table 1: Spinosad and this compound Degradation Half-Lives in Various Environmental Conditions

ConditionCompoundHalf-Life (Approximate)Reference
Aqueous Photolysis (Sunlight)Spinosad<1 to 2 days nih.govacs.orgresearchgate.net
Aqueous Hydrolysis (pH 9)Spinosad≥200 days researchgate.net
Aqueous Hydrolysis (Highly Basic)Spinosad~8 months nih.govacs.orgresearchgate.net
Water (without sunlight)SpinosadMonths researchgate.net
Aerobic SoilSpinosad9-17 days tandfonline.com
Pre-sterilized SoilSpinosad128-240 days tandfonline.com
UV LightSpinosad1.6 hours researchgate.net
SunlightSpinosad5.2 hours researchgate.net

Advanced Analytical Methodologies in Spinosyn a Aglycone Research

X-ray Crystallography for Enzyme-Ligand Complex Studies (e.g., SpnG-AGL)

X-ray crystallography is a powerful analytical methodology employed to elucidate the three-dimensional atomic and molecular structures of crystalline materials, including complex biological macromolecules and their ligand complexes. riken.jpwikipedia.organton-paar.com By analyzing the diffraction patterns generated when X-rays interact with a crystal, researchers can determine the precise arrangement of atoms, chemical bonds, and electron density within the molecule. wikipedia.organton-paar.com This technique is indispensable for understanding the molecular mechanisms of enzyme catalysis, substrate recognition, and protein-ligand interactions, providing critical insights for fields such as drug discovery and biocatalysis. riken.jpwikipedia.organton-paar.com

In the context of spinosyn biosynthesis, X-ray crystallography has been instrumental in characterizing the structural basis of key enzymatic steps. A notable example is the study of SpnG, a rhamnosyltransferase from Saccharopolyspora spinosa, which catalyzes the crucial 9-OH rhamnosylation of the spinosyn aglycone (AGL). nih.govrcsb.orgnih.govacs.orgnih.govresearchgate.net This glycosylation step is vital for the maturation of spinosyns A and D, which are active ingredients in commercial insecticides. nih.govnih.govacs.orgnih.gov

High-resolution X-ray crystal structures of SpnG, both in its apo form and in complex with its substrates and substrate mimics, have provided detailed insights into its catalytic mechanism and substrate specificity. Specifically, the structure of SpnG complexed with spinosyn A aglycone (AGL) was determined at a resolution of 1.70 Å (PDB ID: 3UYK). nih.govrcsb.orgnih.govacs.orgebi.ac.uk This structure revealed that the binding of AGL to the SpnG active site is primarily mediated through extensive hydrophobic interactions. nih.govrcsb.orgnih.govacs.orgresearchgate.net

A critical finding from the SpnG-AGL complex structure concerns the positioning of key catalytic residues. Histidine 13 (H13) was observed to be within 3 Å of the nucleophilic 9-hydroxyl group of AGL. nih.govrcsb.orgnih.govacs.org This close proximity strongly suggests that H13 acts as the catalytic base, facilitating the deprotonation of the 9-OH group of AGL, which is essential for its nucleophilic attack during the glycosylation reaction. nih.govrcsb.orgnih.govacs.org Furthermore, this H13 is activated by Aspartate 120 (D120). nih.gov

Beyond the binary complex, a model for the Michaelis complex, incorporating both TDP-L-rhamnose (the sugar donor) and AGL (the acceptor substrate mimic), was constructed based on the crystallographic data. nih.govrcsb.orgnih.govacs.orgresearchgate.net This model indicated that the L-rhamnose moiety likely adopts a skew-boat conformation during the sugar transfer reaction, providing mechanistic insights into the stereochemical course of the glycosylation. nih.govrcsb.orgnih.govacs.orgresearchgate.net These structural studies also shed light on SpnG's substrate specificity, revealing how it discriminates between TDP- and UDP-sugars, with a specific residue, N202, playing a role in this selectivity. nih.govrcsb.orgnih.govacs.org The binding of TDP also induces conformational rearrangements in several active site residues. nih.govrcsb.orgnih.govacs.org

Table 1: X-ray Crystallography Data for SpnG-AGL Complex

ParameterValueReference
PDB ID3UYK rcsb.orgnih.govacs.orgucl.ac.ukebi.ac.uk
Resolution1.70 Å nih.govrcsb.orgnih.govacs.org
MethodX-RAY DIFFRACTION rcsb.org
Organism (Source)Saccharopolyspora spinosa rcsb.orgebi.ac.uk
Expression SystemEscherichia coli rcsb.orgebi.ac.uk
LigandThis compound (AGL) rcsb.orgebi.ac.uk
Key Catalytic Residue (AGL binding)H13 (within 3 Å of 9-OH) nih.govrcsb.orgnih.govacs.org
Binding InteractionHydrophobic interactions nih.govrcsb.orgnih.govacs.orgresearchgate.net

Note: This table is designed to represent interactive data. In an interactive format, users could sort, filter, or expand rows for more details.

Q & A

Q. What are the structural features of Spinosyn A aglycone, and how do they influence its biological activity?

this compound is a macrolide-derived polyketide lacking the forosamine and rhamnose sugar moieties present in Spinosyn A . Its core structure includes a tetracyclic ring system with hydroxyl and methyl groups critical for binding to insect nicotinic acetylcholine receptors. To assess structure-activity relationships (SAR), researchers can compare the bioactivity of this compound with its glycosylated forms using in vitro receptor-binding assays and insecticidal activity screens. For example, studies show that the absence of sugar residues reduces insecticidal efficacy by >90%, highlighting the necessity of glycosylation for potency .

Q. How is this compound synthesized from Spinosyn A, and what are the key experimental steps?

this compound is produced via acid hydrolysis of Spinosyn A’s 17-pseudoaglycone intermediate. A validated protocol involves treating Spinosyn A with 0.1 M HCl in methanol at 50°C for 24 hours, followed by purification via reversed-phase HPLC . Researchers should monitor the reaction using LC-MS to confirm the removal of sugar moieties (mass shift from 732.3 Da to 402.5 Da) and assess purity via UV-Vis spectroscopy (λmax = 244 nm) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H and 13C) to confirm the absence of sugar protons/carbons and verify the aglycone backbone.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (C24H34O5, m/z 402.5).
  • Chiral HPLC to ensure stereochemical integrity, as the molecule contains multiple chiral centers critical for bioactivity .

Advanced Research Questions

Q. How does the enzymatic glycosylation of this compound influence its bioactivity, and what methodologies can elucidate this mechanism?

The rhamnosyltransferase SpnG catalyzes the addition of a rhamnose group to this compound’s 9-OH position, restoring insecticidal activity . To study this, researchers can:

  • Heterologously express SpnG in E. coli and perform in vitro assays with TDP-rhamnose as the sugar donor.
  • Use site-directed mutagenesis to identify critical residues (e.g., Asp139 and His142 in SpnG) for catalytic activity .
  • Compare kinetic parameters (Km, kcat) of wild-type and mutant enzymes via LC-MS-based quantification of reaction products.

Q. What contradictions exist in the literature regarding this compound’s environmental fate, and how can they be resolved?

While Spinosyn A degrades rapidly in aquatic environments, its aglycone form exhibits prolonged persistence due to reduced hydrophilicity . Conflicting reports on its bioaccumulation potential necessitate:

  • Stable isotope labeling (e.g., 13C-Spinosyn A aglycone) to track degradation pathways in soil/water systems.
  • Metabolomic profiling to identify transformation products and assess ecotoxicity using Daphnia magna or algal bioassays .

Q. How can the this compound biosynthetic pathway be optimized for heterologous production?

The pathway involves a polyketide synthase (PKS) system and tailoring enzymes like SpnF (Diels-Alderase) and SpnM (dehydratase) . Strategies include:

  • Modular cloning of PKS genes in Streptomyces albus or S. coelicolor chassis strains.
  • Co-expression of cytochrome P450s (e.g., SpnL) to hydroxylate specific positions.
  • Metabolic flux analysis to identify bottlenecks in precursor (malonyl-CoA, methylmalonyl-CoA) supply .

Q. What computational tools are suitable for predicting this compound’s interactions with target receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to insect nicotinic acetylcholine receptors. Key steps:

  • Generate 3D structures of this compound using Gaussian09 (DFT optimization).
  • Dock into receptor homology models (e.g., Drosophila melanogaster nAChR) and calculate binding free energies (MM-PBSA).
  • Validate predictions with electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) .

Methodological Considerations

Q. How should researchers address discrepancies in enzymatic activity data for SpnG across studies?

Variations in SpnG’s substrate specificity (e.g., TDP-glucose vs. TDP-rhamnose) may arise from differences in assay conditions (pH, divalent cations). Standardize protocols by:

  • Using purified substrates (≥95% purity) and quantifying enzyme kinetics under controlled buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
  • Including positive controls (e.g., Spinosyn A pseudoaglycone) and negative controls (heat-inactivated enzyme) .

Q. What experimental designs are recommended for studying structure-activity relationships in Spinosyn analogs?

Adopt a scaffold-hopping approach:

  • Synthesize aglycone derivatives via semi-synthetic modification (e.g., acylation of hydroxyl groups).
  • Test insecticidal activity against Spodoptera frugiperda larvae using diet-incorporation assays (LC50 determination).
  • Correlate substituent electronic properties (Hammett σ values) with bioactivity using QSAR models .

Data Interpretation and Reporting

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Follow the MIAME (Minimum Information About a Metabolic Experiment) guidelines:

  • Report reaction conditions (solvent, temperature, catalyst) and purification steps (HPLC gradients, column specifications).
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Disclose batch-to-batch variability (e.g., purity ±2%) and storage conditions (-20°C under argon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.